3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2h-chromen-2-one
Overview
Description
3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiazole and coumarin. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one can be achieved through a one-pot three-component reaction. This method involves the reaction of ethyl-4-chloroacetoacetate with phenylthioureas and salicylaldehyde under green conditions using l-proline as a catalyst and poly(ethylene) glycol-600 (PEG-600) as a reaction medium . This approach is advantageous due to its simplicity, cost-effectiveness, and industrial viability.
Chemical Reactions Analysis
3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their DNA synthesis and inducing apoptosis . The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of pathogens .
Comparison with Similar Compounds
3-(2-((2-Bromophenyl)amino)thiazol-4-yl)-2H-chromen-2-one can be compared with other thiazole and coumarin derivatives:
4-(4-Bromophenyl)-thiazol-2-amine: This compound also exhibits antimicrobial and anticancer activities but differs in its structural features and specific biological targets.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antioxidant, analgesic, and neuroprotective effects.
Coumarin derivatives: These compounds are widely studied for their anticoagulant, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its combined structural features of thiazole and coumarin, which contribute to its broad spectrum of biological activities.
Properties
IUPAC Name |
3-[2-(2-bromoanilino)-1,3-thiazol-4-yl]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S/c19-13-6-2-3-7-14(13)20-18-21-15(10-24-18)12-9-11-5-1-4-8-16(11)23-17(12)22/h1-10H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKCVTNIGCKLPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.